molecular formula C8H7BrO3 B1422104 Methyl 3-bromo-5-hydroxybenzoate CAS No. 192810-12-1

Methyl 3-bromo-5-hydroxybenzoate

Cat. No.: B1422104
CAS No.: 192810-12-1
M. Wt: 231.04 g/mol
InChI Key: KRTBWIIGEJIUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-hydroxybenzoate (CAS: 192810-12-1) is a substituted benzoic acid derivative with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol . Its structure features a bromine atom at the 3-position, a hydroxyl group at the 5-position, and a methyl ester at the 1-position of the benzene ring (Figure 1). Key physicochemical properties include a density of 1.628 g/cm³, a boiling point of 331.25°C, and a flash point of 154.14°C . The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents, while the bromine atom contributes to its reactivity in substitution reactions.

This compound is classified as hazardous (H302, H315, H319, H335) due to risks of skin/eye irritation and respiratory toxicity . It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, as evidenced by its applications in medicinal chemistry literature .

Preparation Methods

Preparation Methods of Methyl 3-bromo-5-hydroxybenzoate

Direct Bromination of Methyl 5-Hydroxybenzoate

One common synthetic route involves the bromination of methyl 5-hydroxybenzoate. The reaction introduces a bromine atom selectively at the 3-position of the aromatic ring, where the hydroxyl group at the 5-position directs electrophilic substitution.

  • Reagents and Conditions: Bromine (Br2) or N-bromosuccinimide (NBS) is used as the brominating agent.
  • Solvents: Acetic acid or carbon tetrachloride (CCl4) are typical solvents.
  • Temperature: Room temperature to slightly elevated temperatures (20–40 °C) to control reaction rate and selectivity.
  • Outcome: The reaction yields this compound as the major product with minimal dibrominated by-products when controlled properly.

This method benefits from the direct use of commercially available methyl 5-hydroxybenzoate and avoids additional esterification steps after bromination.

Esterification of 3-Bromo-5-Hydroxybenzoic Acid

Another approach starts from 3-bromo-5-hydroxybenzoic acid, which is esterified with methanol under acidic conditions to produce this compound.

  • Reagents: Methanol and an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
  • Conditions: Reflux conditions are maintained to drive the esterification to completion.
  • Purification: The product is typically purified by extraction and recrystallization.

This method is advantageous when 3-bromo-5-hydroxybenzoic acid is readily available or synthesized separately. It allows for high purity and yield of the methyl ester.

Industrial Scale Production

In industrial settings, the preparation often involves continuous flow reactors allowing precise control of reaction parameters to maximize yield and purity.

  • Process Optimization: Automated systems optimize bromine addition, temperature, and reaction time to minimize dibrominated side products.
  • Purification: Advanced chromatographic or crystallization techniques are employed to isolate the target compound efficiently.

This approach supports large-scale production with consistent quality.

Comparative Data Table of Preparation Methods

Method Starting Material Brominating Agent Reaction Conditions Advantages Disadvantages Yield (%)
Bromination of methyl 5-hydroxybenzoate Methyl 5-hydroxybenzoate Br2 or NBS Room temp, acetic acid or CCl4 Direct, simple, avoids esterification step Risk of dibromination if uncontrolled ~70-85%
Esterification of 3-bromo-5-hydroxybenzoic acid 3-Bromo-5-hydroxybenzoic acid Methanol + H2SO4 or HCl Reflux with acid catalyst High purity, well-established Requires prior acid synthesis ~80-90%
Industrial continuous flow Same as above Controlled Br2 dosing Automated, optimized High efficiency, scalable Requires specialized equipment >85% (optimized)

Research Findings and Notes

  • Bromination reactions involving bromine in organic solvents have been extensively studied, showing that slow addition and controlled temperature are critical to prevent over-bromination.
  • The presence of electron-donating hydroxyl groups facilitates electrophilic substitution but demands precise control to avoid multiple substitutions.
  • Esterification under reflux with strong acid catalysts remains a reliable method to convert brominated acids to methyl esters with high yield and purity.
  • Industrial methods increasingly rely on continuous flow technology to enhance reaction control, safety, and scalability.

Comparison with Similar Compounds

The structural analogs of Methyl 3-bromo-5-hydroxybenzoate differ in substituent groups, positions, and halogen atoms. These variations significantly impact their physicochemical properties, reactivity, and applications.

Data Table: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Density (g/cm³) Key Differences
This compound 192810-12-1 C₈H₇BrO₃ 231.04 Br (3), OH (5), COOCH₃ (1) 331.25 1.628 High polarity due to OH; H-bonding
Methyl 3-bromo-5-methylbenzoate 478375-40-5 C₉H₉BrO₂ 229.07 Br (3), CH₃ (5), COOCH₃ (1) N/A N/A Less polar; higher lipophilicity
Methyl 4-bromo-2-hydroxybenzoate 22717-56-2 C₈H₇BrO₃ 231.04 Br (4), OH (2), COOCH₃ (1) N/A N/A Ortho OH and ester; increased acidity
Methyl 3-fluoro-5-hydroxybenzoate 1072004-32-0 C₈H₇FO₃ 170.14 F (3), OH (5), COOCH₃ (1) N/A N/A Lower molecular weight; stronger electronegativity
Methyl 3-bromo-5-isopropylbenzoate 1824056-61-2 C₁₁H₁₃BrO₂ 257.12 Br (3), isopropyl (5), COOCH₃ N/A N/A Bulky substituent; enhanced lipophilicity

Structural and Functional Analysis

a) Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5)

  • Structural Difference : Replaces the hydroxyl group at position 5 with a methyl group.
  • Impact: The absence of OH eliminates hydrogen bonding, reducing polarity and water solubility. The methyl group increases lipophilicity, making it more suitable for non-polar solvents .

b) Methyl 4-bromo-2-hydroxybenzoate (CAS 22717-56-2)

  • Structural Difference : Bromine at position 4 and hydroxyl at position 2.
  • Impact : The ortho positioning of OH and COOCH₃ groups may enhance acidity due to intramolecular hydrogen bonding. This configuration could favor electrophilic substitution reactions at position 5 .

c) Methyl 3-fluoro-5-hydroxybenzoate (CAS 1072004-32-0)

  • Structural Difference : Substitutes bromine with fluorine at position 3.
  • The reduced molecular weight (170.14 vs. 231.04 g/mol) may improve volatility .

d) Methyl 3-bromo-5-isopropylbenzoate (CAS 1824056-61-2)

  • Structural Difference : Replaces OH with an isopropyl group.
  • Impact : The bulky isopropyl group significantly enhances lipophilicity, favoring applications in lipid-soluble formulations. However, steric hindrance may reduce reactivity in substitution reactions .

Biological Activity

Methyl 3-bromo-5-hydroxybenzoate (CAS No. 192810-12-1) is an organic compound known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Molecular Formula : C₈H₈BrO₃
  • Molecular Weight : Approximately 231.05 g/mol
  • Physical Properties : Slightly soluble in water, melting point between 130°C and 135°C.

The compound features a bromine atom at the 3-position and a hydroxyl group at the 5-position on a benzoate ring, which contributes to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It can bind to the active sites of various enzymes, preventing substrate binding through hydrogen bonding and van der Waals interactions facilitated by the bromine and hydroxyl groups. This inhibition can lead to significant biochemical effects, including alterations in metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions within microbial cells.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, one study demonstrated that treatment with this compound led to a significant reduction in tumor growth in vitro and in vivo models.

Case Studies

  • Inhibition of Tumor Growth : A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, confirming its potential as a therapeutic agent for bacterial infections.

Comparison with Similar Compounds

This compound can be compared to other similar compounds based on structural and functional characteristics:

Compound NameStructural DifferencesUnique Properties
Methyl 3-bromo-4-hydroxybenzoateHydroxyl group at the 4-positionDifferent reactivity due to positional change
Methyl 3-chloro-5-hydroxybenzoateChlorine instead of bromineVariations in chemical properties
Methyl 3-bromo-5-methoxybenzoateMethoxy group instead of hydroxylAffects solubility and reactivity
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoateAdditional acetamido groupPotential for different biological activity

This table illustrates the diversity within this chemical family while highlighting the unique features of this compound.

Research Findings

Extensive research has been conducted on this compound, focusing on its applications in drug development and its role as an intermediate in synthesizing biologically active compounds. Studies have shown that environmental factors such as pH and temperature can influence its stability and efficacy, necessitating controlled conditions for optimal use.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 3-bromo-5-hydroxybenzoate, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves esterification and halogenation steps. For example:

Esterification : React 3-bromo-5-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .

Halogenation control : Ensure regioselective bromination using N-bromosuccinimide (NBS) in anhydrous conditions to avoid over-bromination.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).

Key Optimization Factors :

  • Temperature control (<40°C) to prevent ester hydrolysis.
  • Use of anhydrous solvents to minimize side reactions.
  • Yield improvements (typically 60-75%) via iterative recrystallization from ethanol .

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl ester at δ 3.9 ppm) .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and molecular ion [M+H]⁺ at m/z 244.
  • Melting Point : Compare observed mp (e.g., 181–183°C) to literature values .

Table 1: Expected NMR Chemical Shifts

Proton/Groupδ (ppm)Multiplicity
Aromatic H7.2–7.8Doublet (J=8 Hz)
-OCH₃3.9Singlet
-OH5.1Broad (exchangeable)

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound?

Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement .
  • Key Parameters :
    • Space group: P2₁/c (common for aromatic esters).
    • Bond angles: Validate planarity of the benzene ring (deviation <0.01 Å).
    • Halogen positioning: Confirm bromine occupancy factor >0.98 to rule out disorder.
  • Data Interpretation : Compare experimental vs. calculated powder patterns to detect polymorphs .

Q. What strategies can address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer :

  • Controlled assays : Standardize conditions (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .
  • Metabolite profiling : Use LC-HRMS to rule out degradation products interfering with bioactivity .
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with activity trends .

Table 2: Example Bioactivity Data (Hypothetical)

DerivativeMIC (μg/mL, E. coli)LogPHammett σ
Parent322.10.78
-NO₂81.81.24
-OCH₃642.30.12

Q. How can environmental persistence and ecotoxicity of this compound be assessed?

Methodological Answer :

  • Hydrolysis studies : Incubate in buffered solutions (pH 4–9) at 25°C. Monitor degradation via UV-Vis (λ=254 nm) and identify products via GC-MS .
  • Ecotoxicity assays :
    • Daphnia magna acute toxicity (48h LC₅₀).
    • Algal growth inhibition (72h IC₅₀, Chlorella vulgaris) .
  • Modeling : Use EPI Suite to estimate biodegradability (e.g., BIOWIN score <2.5 indicates low persistence) .

Q. Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported melting points or spectral data?

Methodological Answer :

  • Source verification : Cross-check synthesis protocols (e.g., solvent purity, drying methods) .
  • Polymorphism screening : Perform DSC to detect multiple endotherms.
  • Collaborative validation : Share samples with independent labs for NMR/XRPD comparison .

Properties

IUPAC Name

methyl 3-bromo-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTBWIIGEJIUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192810-12-1
Record name Methyl 3-bromo-5-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a flask containing 3-bromo-5-hydroxybenzoic acid (2.0 g, 9.2 mmol) in anhydrous MeOH (10 mL) at 0° C. under N2 was added AcCl (912 μL, 12.9 mmol). The reaction mixture was allowed to warm to room temperature overnight. The mixture was diluted with EA and washed with NaHCO3. The organic layers were dried and concentrated to provide 2.1 g (97%) of methyl 3-bromo-5-hydroxybenzoate as a white solid. LCMS-ESI (m/z) calculated for C8H7BrO3: 231.04. found 232.9 [M+H]+, tR=3.06 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
912 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 3-bromo-5-hydroxybenzoic acid (3.8 g, 18 mmol) and p-TsOH (350 mg, 2.0 mmol) in MeOH (100 mL) was heated at reflux overnight. The reaction mixture was cooled to room temperature. Saturated aqueous NaHCO3 (100 mL) was added and the mixture was extracted with dichloromethane (100 mL×3). The combined organic layers were washed with brine and water, dried over anhydrous Na2SO4, and concentrated under vacuum to afford methyl 3-bromo-5-hydroxybenzoate (2.9 g, 73%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 7.74 (t, J=1.5 Hz, 1H), 7.50 (dd, J=1.2, 2.4 Hz, 1H), 7.23 (t, J=2.1, 1H), 5.68 (brs, 1H), 3.92 (s, 3H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The product from example 55 step (v) (3.24 g) was added to a preformed solution of methanol (200 ml) and acetyl chloride (20 ml) and stirred at RT overnight. The mixture was evaporated under reduced pressure to give an oil. The oil was purified by flash column chromatography (eluent 1:1 ether/isohexane) to give the subtitle compound (3.16 g).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 3-bromo-5-hydroxybenzoic acid (3.41 g, 15 mmol) (J. Chem. Soc. 1955, 463) in anhydrous methanol (80 mL) was added acetyl chloride (2.56 mL, 36 mmol) at 0° C. The mixture was then heated under reflux overnight. The volatiles were removed in vacuo to afford the title compound.
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.